molecular formula C16H19N3O3 B5776836 N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

Cat. No. B5776836
M. Wt: 301.34 g/mol
InChI Key: BJOUNXMIPRVXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound used in scientific research for various purposes. It is a crystalline solid that is soluble in organic solvents and is widely used as a polar aprotic solvent.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a polar aprotic solvent that can stabilize reactive intermediates and facilitate reactions. It can also act as a hydrogen bond acceptor and donor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but it is generally considered to be relatively non-toxic and non-irritating. It has been shown to have low acute toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its high solubility in organic solvents, which makes it a useful solvent for a wide range of organic reactions. It is also relatively non-toxic and non-irritating, which makes it a safer alternative to other solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
One limitation of this compound is its relatively high cost compared to other solvents. It is also not as widely available as other solvents, which can make it difficult to obtain for some researchers.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is its use in the synthesis of new pharmaceutical compounds, particularly those that are difficult to synthesize using other solvents. Another area of interest is its potential use as a catalyst or reagent in new organic reactions. Finally, there is potential for further research on the toxicity and environmental impact of this compound, particularly in comparison to other solvents.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as carbodiimide. The resulting intermediate is then reacted with an isocyanate derivative to form this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides and other complex organic molecules. It is also used as a reagent in the preparation of various heterocyclic compounds.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10-7-11(2)17-15(8-10)19-16(20)18-12-5-6-13(21-3)14(9-12)22-4/h5-9H,1-4H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOUNXMIPRVXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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